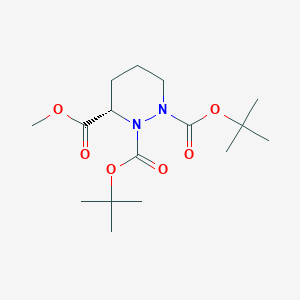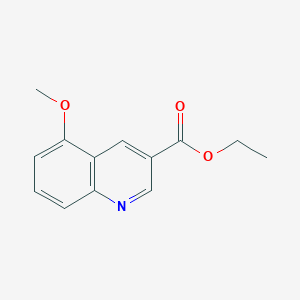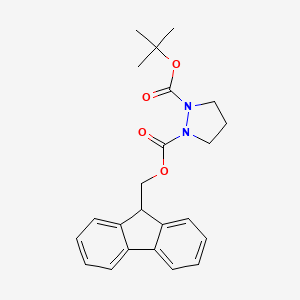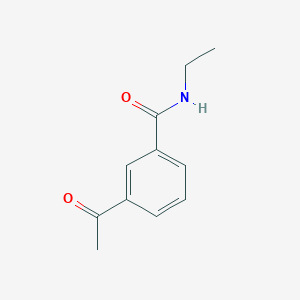![molecular formula C9H6BrF3O B3117360 2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane CAS No. 2228262-42-6](/img/structure/B3117360.png)
2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane
概要
説明
2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an oxirane ring attached to a phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane typically involves the reaction of 3-bromo-5-(trifluoromethyl)phenol with an epoxidizing agent. One common method is the reaction of the phenol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Epoxide ring-opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Epoxide ring-opening: Acidic or basic conditions can facilitate the ring-opening reactions, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
From nucleophilic substitution: Products include azides, thiocyanates, and other substituted derivatives.
From epoxide ring-opening: Products include diols and other functionalized alcohols.
科学的研究の応用
2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane involves its reactive functional groups. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in modifying biomolecules and materials. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, influencing its interaction with biological targets .
類似化合物との比較
Similar Compounds
3-Bromo-5-(trifluoromethyl)phenol: Shares the bromine and trifluoromethyl groups but lacks the oxirane ring.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a phenyl group.
1,3-Bis(trifluoromethyl)-5-bromobenzene: Contains two trifluoromethyl groups and a bromine atom on a benzene ring
Uniqueness
2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane is unique due to the presence of both an oxirane ring and a trifluoromethyl group, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2-[3-bromo-5-(trifluoromethyl)phenyl]oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-7-2-5(8-4-14-8)1-6(3-7)9(11,12)13/h1-3,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVMALYTIUKPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC(=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amine](/img/structure/B3117296.png)


![N-((3R,4R)-1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3117317.png)


![(2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid](/img/structure/B3117331.png)
![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride](/img/structure/B3117344.png)




